![molecular formula C18H25BrN2O2 B2611210 3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415562-32-0](/img/structure/B2611210.png)
3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a complex organic compound that features a brominated phenyl group, a pyrrolidine ring, and an oxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the pyrrolidine ring and the oxane moiety. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of substituted phenyl derivatives.
科学的研究の応用
3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the pyrrolidine ring may play key roles in binding to these targets, while the oxane moiety could influence the compound’s overall stability and solubility. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: This compound also features a brominated phenyl group and a pyrrolidine ring but lacks the oxane moiety.
Phenyl boronic acid derivatives: These compounds share the phenyl group but have different functional groups attached, leading to different reactivity and applications.
Uniqueness
3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
3-(2-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c19-17-4-2-1-3-14(17)5-6-18(22)20-15-7-10-21(13-15)16-8-11-23-12-9-16/h1-4,15-16H,5-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZPRNQEYAATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2Br)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
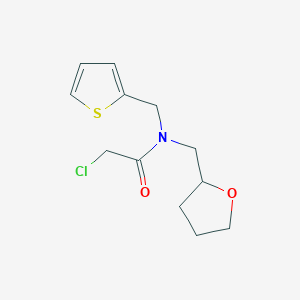
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)
![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)

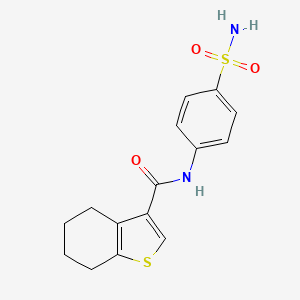
![[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2611144.png)
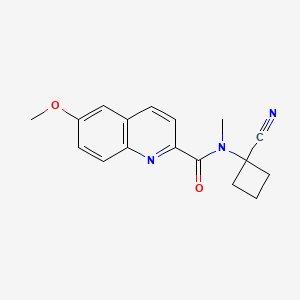
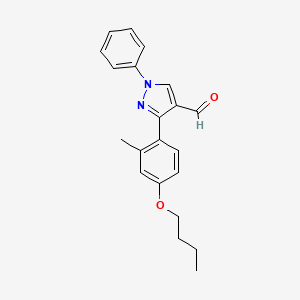

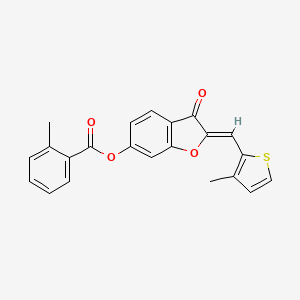
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2611150.png)
